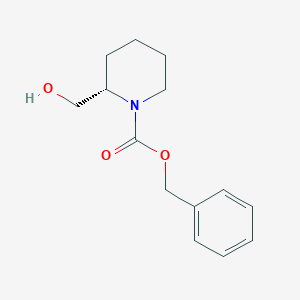

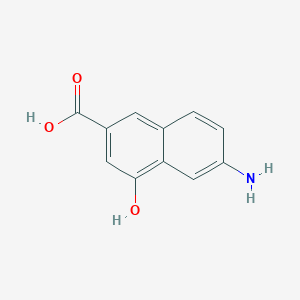

![molecular formula C10H7N3 B1609904 5H-Pyrazino[2,3-b]indole CAS No. 245-10-3](/img/structure/B1609904.png)

5H-Pyrazino[2,3-b]indole

Descripción general

Descripción

5H-Pyrazino[2,3-b]indole is a tricyclic system with different substitution patterns in all rings . It has received much attention as highly selective agonists, antagonists or inverse agonists for GABA brain receptors and are useful in the diagnosis and treatment of anxiety, sleep, and seizure disorders . Besides, these compounds are of interest as electron-acceptor units in bipolar host materials for organic light emitting devices .

Synthesis Analysis

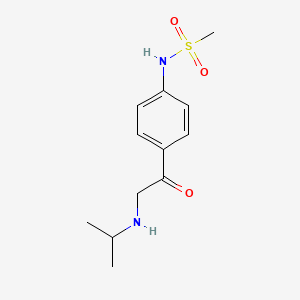

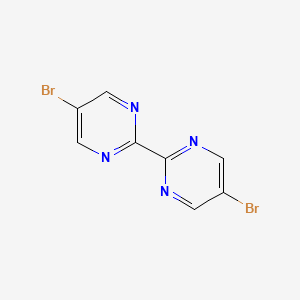

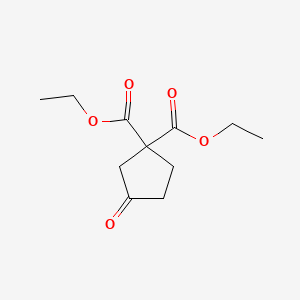

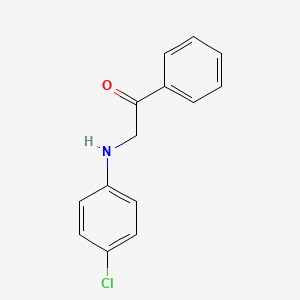

A novel one-step method for the preparation of 5H-pyrazino[2,3-b]indoles has been reported. This involves the Rh2(OAc)4-catalyzed reaction of 2H-azirines with 3-diazoindolin-2-imines . Alkyl 5H-pyrazino[2,3-b]indole-3-carboxylates were also prepared by a one-pot procedure from synthetic equivalents of alkyl 2H-azirine-2-carboxylates, 5-alkoxyisoxazoles .Molecular Structure Analysis

The molecular structure of 5H-Pyrazino[2,3-b]indole is a tricyclic system with different substitution patterns in all rings .Chemical Reactions Analysis

The reactions provide the first examples of the use of Rh(II) catalysis for intermolecular annulations with 2H-azirines and isoxazoles .Aplicaciones Científicas De Investigación

Organic Synthesis

5H-Pyrazino[2,3-b]indole is used in organic synthesis. A novel one-step method for the preparation of 5H-pyrazino[2,3-b]indoles with different substitution patterns in all rings of the tricyclic system via the Rh2(OAc)4-catalyzed reaction of 2H-azirines with 3-diazoindolin-2-imines has been reported .

Pharmaceutical Research

5H-Pyrazino[2,3-b]indole derivatives have received much attention as highly selective agonists, antagonists or inverse agonists for GABA brain receptors . They are useful in the diagnosis and treatment of anxiety, sleep, and seizure disorders .

Optoelectronics

These compounds are of interest as electron-acceptor units in bipolar host materials for organic light emitting devices .

Catalysis

The reactions provide the first examples of the use of Rh (II) catalysis for intermolecular annulations with 2H-azirines and isoxazoles .

Development of New Synthetic Methods

The unique properties of indole-fused compounds maintain interest in the development of effective methods for their preparation, including both the construction of indole-based skeletons and their functionalization .

Material Science

Indole frameworks are important motifs in naturally occurring compounds, man-made pharmaceuticals, and optoelectronics materials .

Propiedades

IUPAC Name |

5H-pyrazino[2,3-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c1-2-4-8-7(3-1)9-10(13-8)12-6-5-11-9/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZUITHUORYRUGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC=CN=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50446752 | |

| Record name | 5H-Pyrazino[2,3-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5H-Pyrazino[2,3-b]indole | |

CAS RN |

245-10-3 | |

| Record name | 5H-Pyrazino[2,3-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary synthetic approaches for producing 5H-pyrazino[2,3-b]indoles?

A1: Several synthetic strategies have been developed for 5H-pyrazino[2,3-b]indole synthesis. These include:

- Rhodium-catalyzed reactions: 3-Diazoindolin-2-imines can be reacted with 2H-azirines or 5-alkoxyisoxazoles in the presence of a rhodium(II) catalyst to afford 5H-pyrazino[2,3-b]indoles. This method allows for diverse substitution patterns across the tricyclic system. [, , , ]

- Iodine-catalyzed C-N and C-C coupling: In an environmentally friendly approach, iodine catalyzes the oxidative cross-coupling of benzyl amines, followed by intramolecular cyclization in water, to produce various 5H-pyrazino[2,3-b]indoles. []

- Palladium-catalyzed reactions: Palladium catalysis facilitates the synthesis of 5H-pyrazino[2,3-b]indoles through a cascade reaction involving double benzyl isocyanide insertion and cross-dehydrogenative coupling with o-pivaloyloximes or o-iodoanilines. []

- Thermal cyclization: Pyrazinylhydrazones can undergo thermal cyclization to form substituted 5H-pyrrolo[2,3-b]pyrazines, which can be further dehydrogenated to yield the desired 5H-pyrazino[2,3-b]indole. []

Q2: What are the notable photophysical properties of 5H-pyrazino[2,3-b]indoles?

A2: 5H-Pyrazino[2,3-b]indoles exhibit strong photoluminescence in various forms, including solutions, powders, and thin films. [] This property makes them attractive candidates for applications in optoelectronic devices.

Q3: How has 5H-pyrazino[2,3-b]indole been utilized in material science?

A3: A 5H-pyrazino[2,3-b]indole derivative, CzPhPz, has been successfully incorporated as a bipolar host material in blue phosphorescent organic light-emitting diodes (PHOLEDs). This material demonstrated efficient electron transport properties and a high triplet energy, leading to a device with a high quantum efficiency. []

Q4: Are there alternative routes to access 2,3-diaminoindole, a key intermediate in 5H-pyrazino[2,3-b]indole synthesis?

A4: Yes, a masked 2,3-diaminoindole can be synthesized from 2-iodo-3-nitro-1-(phenylsulfonyl)indole. Treatment with trifluoroacetic acid generates the unstable 2,3-diamino-1-(phenylsulfonyl)indole, which can be trapped with α-dicarbonyl compounds to afford 5H-pyrazino[2,3-b]indoles. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-10H-indolo[3,2-b]quinoline](/img/structure/B1609837.png)